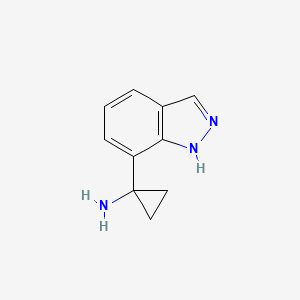

1-(1H-indazol-7-yl)cyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-Indazol-7-yl)cyclopropan-1-amine is a compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound features an indazole ring fused to a cyclopropane ring, making it a unique structure in the realm of heterocyclic chemistry. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using solvent-free conditions or environmentally benign catalysts.

Chemical Reactions Analysis

1-(1H-Indazol-7-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Indazol-7-yl)cyclopropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-7-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

1-(1H-Indazol-7-yl)cyclopropan-1-amine can be compared to other indazole derivatives, such as:

1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

1H-Indazole-6-carboxamide: Studied for its anticancer activity.

1H-Indazole-4-boronic acid: Used in the synthesis of boron-containing pharmaceuticals.

What sets this compound apart is its unique cyclopropane ring, which can confer different steric and electronic properties, potentially leading to distinct biological activities .

Biological Activity

1-(1H-indazol-7-yl)cyclopropan-1-amine is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. Indazoles are known for their potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors followed by purification through chromatographic techniques. Characterization is achieved using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives. For instance, compounds derived from indazole have shown significant inhibitory effects on various cancer cell lines. In a study evaluating the efficacy of several indazole derivatives, this compound demonstrated promising results against human cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (CML) | 5.15 | Inhibition of Bcl2 family members |

| CFI-400945 | HCT116 (Colon) | <10 | PLK4 inhibition |

| Compound 6o | Hep-G2 (Liver) | 33.2 | p53/MDM2 pathway modulation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression. Notable mechanisms include:

- Inhibition of Kinases : Many indazole derivatives act as inhibitors of key kinases involved in cancer signaling pathways, such as Polo-like kinase 4 (PLK4).

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Several case studies have documented the efficacy of indazole derivatives in preclinical models:

- Study on K562 Cells : In a controlled experiment, this compound was tested against K562 cells, demonstrating an IC50 value of 5.15 µM. The study concluded that the compound effectively inhibited cell growth and induced apoptosis via modulation of apoptotic pathways.

- Mouse Model Evaluation : Another study evaluated the compound's effectiveness in vivo using mouse models with human tumor xenografts. Results indicated significant tumor regression in treated groups compared to controls, suggesting its potential as an anti-cancer agent.

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(1H-indazol-7-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H11N3/c11-10(4-5-10)8-3-1-2-7-6-12-13-9(7)8/h1-3,6H,4-5,11H2,(H,12,13) |

InChI Key |

FWAGJEPVXGMYDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC3=C2NN=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.